Boc-Ser(Bzl)-Onp Boc-Ser(Bzl)-Onp
Brand Name: Vulcanchem
CAS No.: 16948-39-3
VCID: VC0558073
InChI: InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C21H24N2O7
Molecular Weight: 416.43

Boc-Ser(Bzl)-Onp

CAS No.: 16948-39-3

Cat. No.: VC0558073

Molecular Formula: C21H24N2O7

Molecular Weight: 416.43

* For research use only. Not for human or veterinary use.

Boc-Ser(Bzl)-Onp - 16948-39-3

Specification

CAS No. 16948-39-3
Molecular Formula C21H24N2O7
Molecular Weight 416.43
IUPAC Name (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate
Standard InChI InChI=1S/C21H24N2O7/c1-21(2,3)30-20(25)22-18(14-28-13-15-7-5-4-6-8-15)19(24)29-17-11-9-16(10-12-17)23(26)27/h4-12,18H,13-14H2,1-3H3,(H,22,25)/t18-/m0/s1
Standard InChI Key CLAREYWIWVFFND-SFHVURJKSA-N
SMILES CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Synthesis Methodologies

Laboratory-Scale Preparation

The synthesis of Boc-Ser(Bzl)-Onp follows a sequential protection strategy, beginning with the parent amino acid serine. The synthetic route typically involves three main stages: amino group protection, side chain protection, and activation of the carboxyl group.

The primary synthetic pathway begins with the protection of serine's amino group using tert-butoxycarbonyl anhydride (Boc₂O) in the presence of a suitable base such as triethylamine or sodium hydroxide. Following amino protection, the hydroxyl side chain is protected through benzylation, typically using benzyl bromide in the presence of a strong base like sodium hydride. The final step involves activating the carboxyl group through esterification with p-nitrophenol, often facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or through reaction with p-nitrophenyl chloroformate in the presence of a base like pyridine.

Scale-Up Considerations

Industrial-scale production of Boc-Ser(Bzl)-Onp requires modifications to laboratory procedures to ensure safety, efficiency, and economic viability. Large-scale synthesis often employs continuous flow reactors or batch processes with precise temperature control and specialized mixing apparatus. The optimization of reaction parameters such as concentration, reaction time, and purification methods becomes critical at larger scales to maintain high yields and product purity.

Chemical Reactivity Profile

Key Reaction Types

The chemical behavior of Boc-Ser(Bzl)-Onp is defined by its designed reactivity for peptide synthesis applications. The compound participates in several significant reaction types:

Nucleophilic Substitution Reactions: The p-nitrophenyl ester group readily undergoes nucleophilic attack by amino groups of other amino acids or peptides, resulting in peptide bond formation with the release of p-nitrophenol. This reactivity forms the basis for its utility in peptide synthesis.

Deprotection Reactions: The Boc protecting group can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA), while the benzyl group requires different conditions for removal, usually hydrogenolysis with hydrogen gas and a palladium catalyst. This orthogonal protection strategy allows for sequential, controlled deprotection during peptide synthesis.

Reaction Mechanism in Peptide Coupling

The peptide bond formation involving Boc-Ser(Bzl)-Onp proceeds through a nucleophilic substitution mechanism. The activated ester (p-nitrophenyl group) functions as an excellent leaving group due to the electron-withdrawing nitro group that stabilizes the negative charge in the departing phenolate anion. This activation enables efficient attack by the nucleophilic amino group of another amino acid or peptide, forming a new peptide bond.

The reaction typically proceeds as follows:

  • Nucleophilic attack by the amino group on the carbonyl carbon of the activated ester

  • Formation of a tetrahedral intermediate

  • Collapse of the tetrahedral intermediate with elimination of p-nitrophenol

  • Formation of the peptide bond

This mechanism explains why p-nitrophenyl esters are particularly effective in peptide synthesis – they provide sufficient activation for nucleophilic attack while maintaining stability under the reaction conditions.

Applications in Peptide Chemistry

Solid-Phase Peptide Synthesis Applications

In solid-phase peptide synthesis (SPPS), Boc-Ser(Bzl)-Onp offers several advantages. The activated p-nitrophenyl ester eliminates the need for additional coupling reagents, simplifying the coupling process. The benzyl protection of serine's hydroxyl group prevents unwanted side reactions during the synthetic process. Research has demonstrated that serine derivatives with benzyl protection help prevent succinimide formation that can occur with unprotected serine residues, particularly in sequences containing aspartic acid followed by serine .

The research by the authors in search result specifically noted that "Ser(Bzl) was employed in position 15; succinimide formation is suppressed due to the steric hindrance" . This suggests that the benzyl group's steric bulk plays a crucial role in preventing unwanted side reactions during peptide synthesis, highlighting the importance of appropriate protective strategies in complex peptide assembly.

Solution-Phase Applications

In solution-phase peptide synthesis, Boc-Ser(Bzl)-Onp serves as an effective building block for assembling peptide fragments. The compound's solubility in organic solvents facilitates homogeneous reaction conditions, while the activated ester provides reliable coupling efficiency. Solution-phase methodologies often employ this compound in the synthesis of shorter peptides or in fragment condensation approaches for larger peptides.

Comparison with Related Derivatives

Table 1 compares Boc-Ser(Bzl)-Onp with structurally related serine derivatives used in peptide synthesis:

DerivativeAmino ProtectionSide Chain ProtectionCarboxyl ActivationKey AdvantageNotable Application
Boc-Ser(Bzl)-OnpBocBenzylp-nitrophenyl esterPre-activated for direct couplingComplex peptide synthesis requiring activated esters
Boc-Ser(Bzl)-OHBocBenzylNoneVersatile coupling with various activating agentsBoth solid and solution phase peptide synthesis
Fmoc-Ser(Bzl)-OHFmocBenzylNoneOrthogonal to Boc chemistryBase-labile protection strategy
Boc-Ser(tBu)-OHBoctert-butylNoneDifferent deprotection conditionsAcid-labile protection strategy

This comparison demonstrates the specific utility of Boc-Ser(Bzl)-Onp in contexts requiring pre-activated amino acids, while related derivatives offer complementary protection strategies for different synthetic approaches.

Protective Group Strategy

Orthogonal Protection Principles

The strategic protection scheme in Boc-Ser(Bzl)-Onp exemplifies the concept of orthogonal protection in peptide synthesis. The Boc group at the N-terminus can be selectively removed under acidic conditions (typically using trifluoroacetic acid) without affecting the benzyl side chain protection. Meanwhile, the benzyl group remains stable under these conditions but can be subsequently removed via hydrogenolysis using hydrogen with a palladium catalyst.

This orthogonality allows for precise control over the sequence of deprotection steps during peptide synthesis, enabling selective modification of specific functional groups while keeping others protected. Such control is essential for the synthesis of complex peptides with multiple reactive functional groups.

Preventing Side Reactions

One of the critical advantages of using Boc-Ser(Bzl)-Onp in peptide synthesis is its ability to prevent unwanted side reactions. The research findings in search result specifically highlight how benzyl protection of serine helps prevent succinimide formation in sequences containing aspartic acid-serine junctions. The authors note that "succinimide formation is suppressed due to the steric hindrance" provided by the benzyl group .

Comparative Efficiency in Peptide Synthesis

Cost-Benefit Considerations

  • Simplified reaction procedures

  • Potentially higher coupling yields with difficult sequences

  • Reduced need for excess coupling reagents

  • Time savings in reaction setup and monitoring

The optimal choice between pre-activated derivatives and in situ activation methods often depends on specific project requirements, scale considerations, and available resources.

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